molecular formula C9H8N2S2 B3263571 5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine CAS No. 376349-95-0

5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine

Cat. No.: B3263571
CAS No.: 376349-95-0
M. Wt: 208.3 g/mol
InChI Key: OJUDYDLEOMQXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine is a complex organic compound with a unique tricyclic structure. It is characterized by the presence of sulfur and nitrogen atoms within its ring system, which contributes to its distinctive chemical properties. This compound has a molecular weight of 208.31 g/mol and a melting point of 145-146°C .

Preparation Methods

The synthesis of 5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine involves multiple steps, typically starting with the formation of the core tricyclic structure. The synthetic route often includes cyclization reactions, where precursor molecules undergo ring closure to form the desired tricyclic system. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity .

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, automated control systems for precise reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar compounds to 5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine include other tricyclic structures with sulfur and nitrogen atoms. Examples include:

The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms within the tricyclic framework, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4,5-dihydrothieno[3,2-e][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c10-9-11-8-5-3-4-12-6(5)1-2-7(8)13-9/h3-4H,1-2H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUDYDLEOMQXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C1SC=C3)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine
Reactant of Route 2
Reactant of Route 2
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine
Reactant of Route 3
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine
Reactant of Route 4
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine
Reactant of Route 5
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine
Reactant of Route 6
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.